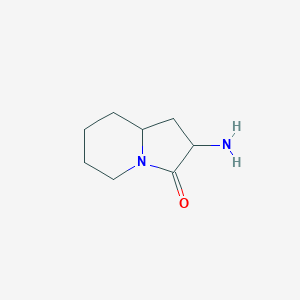

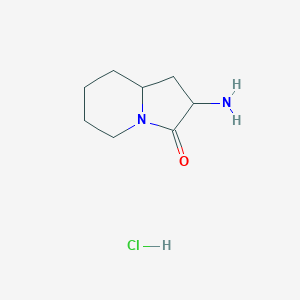

2-Amino-octahydroindolizin-3-one

Description

Properties

IUPAC Name |

2-amino-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-7-5-6-3-1-2-4-10(6)8(7)11/h6-7H,1-5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOCEGHPUJTFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CC(C2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-octahydroindolizin-3-one: Structure, Properties, and Therapeutic Potential

Abstract

The indolizine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of a specific derivative, 2-Amino-octahydroindolizin-3-one, a molecule with significant, yet largely unexplored, therapeutic potential. This document will delve into its chemical structure, stereochemical complexity, physicochemical properties, plausible synthetic routes, and potential applications in drug development, offering a foundational resource for researchers and scientists in the field.

Introduction to the Indolizine Scaffold

Indolizine, a bicyclic aromatic compound with a bridgehead nitrogen atom, and its saturated counterpart, indolizidine, are core structures in a vast array of alkaloids.[1][2] These natural products exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) depressant effects.[3][4][5] The unique three-dimensional architecture of the indolizidine ring system allows for precise spatial orientation of functional groups, making it an attractive scaffold for the design of novel therapeutic agents that can interact with specific biological targets.[6]

2-Amino-octahydroindolizin-3-one is a derivative of the saturated indolizidine core, incorporating a lactam functionality and an amino group at the alpha-position to the carbonyl. This α-amino lactam substructure is a key pharmacophore in many biologically active molecules, suggesting that 2-Amino-octahydroindolizin-3-one may possess significant and diverse pharmacological properties.

Chemical Structure and Stereochemistry

The chemical structure of 2-Amino-octahydroindolizin-3-one is characterized by a fused bicyclic system consisting of a six-membered piperidine ring and a five-membered pyrrolidine ring, sharing a common nitrogen atom. A carbonyl group at the 3-position forms a lactam, and an amino group is substituted at the 2-position.

IUPAC Name: 2-aminooctahydropyrido[1,2-a]pyrazin-3(2H)-one Molecular Formula: C₈H₁₄N₂O Molecular Weight: 154.21 g/mol

The molecule possesses multiple chiral centers, leading to the possibility of several stereoisomers. The relative and absolute stereochemistry of the substituents will significantly influence the molecule's biological activity and pharmacological profile. For the purpose of this guide, the racemic mixture will be considered unless otherwise specified.

Physicochemical Properties

Due to the limited availability of experimental data for 2-Amino-octahydroindolizin-3-one, the following table includes predicted physicochemical properties from computational models, which are crucial for assessing its drug-likeness and potential pharmacokinetic profile.[7][8][9]

| Property | Predicted Value | Significance in Drug Discovery |

| logP (Octanol/Water Partition Coefficient) | -0.5 to 1.0 | Indicates the lipophilicity of the molecule, affecting absorption and distribution. |

| Aqueous Solubility (logS) | -1.0 to 0.5 | Crucial for formulation and bioavailability. |

| pKa (Basic) | 7.5 - 8.5 | Influences the ionization state at physiological pH, affecting solubility and receptor binding. |

| pKa (Acidic) | Not applicable | |

| Topological Polar Surface Area (TPSA) | 58.4 Ų | Correlates with drug transport properties, including blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | 2 | |

| Number of Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 1 |

Note: These values are estimations and should be confirmed by experimental analysis.

Synthesis of 2-Amino-octahydroindolizin-3-one

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the C-N bond of the amino group, leading back to the octahydroindolizin-3-one core. This core can be envisioned as being formed through an intramolecular cyclization, such as a Dieckmann condensation of a suitably substituted piperidine derivative.

Diagram 1: Retrosynthetic analysis of 2-Amino-octahydroindolizin-3-one.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step sequence starting from commercially available materials.

Diagram 2: Proposed synthetic workflow for 2-Amino-octahydroindolizin-3-one.

Detailed Experimental Protocol

Step 1: Synthesis of the Octahydroindolizin-3-one Core via Dieckmann Condensation

The synthesis of the octahydroindolizin-3-one core can be achieved through an intramolecular Dieckmann condensation of a suitably substituted piperidine diester.[10][11][12][13]

-

Preparation of the Diester Precursor: 2-(Piperidin-2-yl)ethanol is reacted with two equivalents of a malonic ester derivative, such as diethyl bromomalonate, in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetonitrile) to yield the N-alkylated diester.

-

Dieckmann Condensation: The resulting diester is treated with a strong base, such as sodium ethoxide in ethanol, to induce intramolecular cyclization, forming a β-keto ester intermediate.

-

Hydrolysis and Decarboxylation: The β-keto ester is then subjected to acidic hydrolysis and heated to promote decarboxylation, yielding the desired octahydroindolizin-3-one.

Step 2: α-Amination of the Lactam

The introduction of the amino group at the C2 position can be accomplished through various methods developed for the α-amination of carbonyl compounds.[14][15] A common approach involves the use of an electrophilic nitrogen source.

-

Enolate Formation: The octahydroindolizin-3-one is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent (e.g., THF) to generate the corresponding enolate.

-

Reaction with an Electrophilic Aminating Agent: The enolate is then quenched with an electrophilic aminating reagent. A suitable reagent for introducing a primary amino group is a protected hydroxylamine derivative or an azodicarboxylate followed by reduction. For example, reaction with di-tert-butyl azodicarboxylate followed by reduction of the resulting hydrazide would yield the desired α-amino lactam.

Potential Applications and Biological Activity

While specific biological data for 2-Amino-octahydroindolizin-3-one is scarce, the broader class of indolizidine alkaloids has been extensively studied, revealing a wide range of pharmacological activities.[2][4][5][6][16][17] By analogy, 2-Amino-octahydroindolizin-3-one is a promising candidate for investigation in several therapeutic areas.

-

Anticancer Activity: Many indolizine derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of topoisomerases, tubulin polymerization, and various kinases.[18] The introduction of an amino group could enhance interactions with biological targets and improve the anticancer profile.

-

Anti-inflammatory and Analgesic Effects: Substituted indolizines have been reported to possess significant anti-inflammatory and analgesic properties.[19]

-

CNS-Depressant and Neuroprotective Activities: The indolizidine scaffold is present in many neuroactive alkaloids. Derivatives have shown CNS-depressant and neuroprotective effects, suggesting potential applications in neurological disorders.[3]

-

Antimicrobial and Antiviral Activity: The indolizine nucleus is a feature of several compounds with antimicrobial and antiviral activity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biologically active indolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. schrodinger.com [schrodinger.com]

- 8. AA-Prop - Protein Physicochemical Properties Prediction Tool | BioGem.Org [biogem.org]

- 9. acdlabs.com [acdlabs.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. 98. Experiments in the piperidine series. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. BJOC - Asymmetric α-amination of β-keto esters using a guanidine–bisurea bifunctional organocatalyst [beilstein-journals.org]

- 15. Catalytic asymmetric α-amination of β-keto esters and β-keto amides with a chiral N,N′-dioxide–copper(i) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Indolizidine and quinolizidine alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 17. osnadocs.ub.uni-osnabrueck.de [osnadocs.ub.uni-osnabrueck.de]

- 18. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijper.org [ijper.org]

The Indolizidinone Amino Acid (I2aa) Scaffold: A Master Key for Peptidomimetic Design

The following technical guide details the medicinal chemistry, synthesis, and application of the Indolizidinone amino acid (I2aa) scaffold.

Executive Summary

The Indolizidinone amino acid (I2aa) scaffold represents a pinnacle in "constrained peptidomimetics"—a strategy to lock flexible peptide chains into bioactive conformations.[1] Chemically defined as azabicyclo[4.3.0]alkanone amino acids , these bicyclic lactams serve as rigid dipeptide surrogates. By mimicking the specific dihedral angles of

This guide explores the I2aa scaffold's structural biology, authoritative synthetic routes, and proven applications in modulation of G-protein coupled receptors (GPCRs) and antimicrobial peptides.

Structural Biology & Conformational Analysis

The "Turn-Inducer" Mechanism

Peptides often bind to receptors in a folded state (e.g., a

The I2aa scaffold rigidly constrains the

-

Structure: It replaces a dipeptide segment (typically Xaa-Pro or Xaa-Ala) with a bicyclic system.

-

Geometry: X-ray crystallography confirms that (3S, 6S, 9S)-I2aa mimics the central

and -

Thermodynamic Benefit: By pre-organizing the ligand into its bioactive conformation, the entropic penalty of binding is minimized, often increasing potency by orders of magnitude.

Comparative Scaffolds

| Scaffold | Ring System | Mimic Type | Key Advantage |

| Proline | Pyrrolidine | Turn/Helix | Natural, but limited rigidity. |

| I2aa | Azabicyclo[4.3.0]nonane | Type II' | Bicyclic lock; mimics dipeptide. |

| BTA | Benzodiazepine | High rigidity, but aromatic ring alters solubility. | |

| Freidinger Lactam | Monocyclic Lactam | Simpler synthesis, less conformational control. |

Authoritative Synthetic Methodologies

The synthesis of I2aa is non-trivial due to the requirement for specific stereochemical control at three centers (C3, C6, C9). The Lubell Method (University of Montreal) is widely regarded as the gold standard for its versatility and use of chiral pool starting materials.

The Lubell Method (Iodolactonization Route)

This route utilizes L-Glutamic acid or L-Serine to generate enantiopure I2aa.

Mechanism of Action:

-

Chiral Pool Educt: Start with L-Glutamic acid to establish the C9 stereocenter.

-

Chain Extension: Claisen condensation creates the carbon framework.

-

Lactamization: Reductive amination closes the first ring (pyrrolidine).

-

Bicyclic Formation: Ion-mediated cyclization (often iodolactonization or RCM) closes the second ring (piperidinone), locking the stereochemistry.

Visualization of Synthetic Logic

The following diagram illustrates the critical decision nodes in synthesizing the I2aa scaffold.

Caption: Logical flow for the stereoselective synthesis of I2aa scaffolds, highlighting the divergence between iodolactonization and RCM pathways.

Medicinal Chemistry Applications (Case Studies)

Tocolytics: Prostaglandin F2 (FP) Receptor Modulators

Preterm labor is driven by the FP receptor.[1][2] Peptide ligands were unstable and lacked oral bioavailability.

-

Innovation: Researchers incorporated 6-hydroxymethyl-I2aa into the peptide sequence of an allosteric FP modulator (PDC113.824).

-

Result: The I2aa scaffold locked the peptide into a turn conformation, preventing proteolytic cleavage while maintaining nanomolar affinity for the FP receptor. This validated I2aa as a viable tool for GPCR ligand engineering.

Antimicrobials: Gramicidin S Analogs

Gramicidin S is a potent but hemolytic cyclic peptide.

-

Innovation: Replacement of the D-Phe-Pro turn sequence with (3S, 6S, 9S)-I2aa.

-

Result: The I2aa analog maintained antibacterial activity but significantly altered the hemolytic profile. The rigid scaffold allowed researchers to "decouple" toxicity from potency by subtly altering the spatial orientation of cationic side chains.

Experimental Protocol: Synthesis of (3S, 6S, 9S)-I2aa

Based on the Lubell and Hanessian protocols.

Objective: Synthesis of methyl (3S, 6S, 9S)-2-oxo-3-[N-(tert-butoxycarbonyl)amino]-1-azabicyclo[4.3.0]nonane-9-carboxylate.

Phase 1: Preparation of Linear Precursor

-

Reactants: L-Glutamic acid

-methyl ester (10 mmol), LiHMDS (22 mmol), tert-butyl bromoacetate. -

Procedure:

-

Cool THF solution of LiHMDS to -78°C.

-

Add protected glutamate dropwise. Stir for 1h.

-

Add tert-butyl bromoacetate. Warm to 0°C over 2h.

-

Quench: Saturated

. Extract with EtOAc. -

Yield: Isolate the diester intermediate via flash chromatography (Hex/EtOAc 4:1).

-

Phase 2: Reductive Cyclization (The First Ring)

-

Reactants: Diester intermediate,

(1 atm), 10% Pd/C. -

Procedure:

-

Dissolve intermediate in MeOH/AcOH (10:1).

-

Stir under hydrogen atmosphere for 12h (reductive amination cascade).

-

Filter through Celite to remove catalyst.

-

Result: 5-substituted proline derivative (monocyclic).

-

Phase 3: Lactamization (The Second Ring)

-

Reactants: Proline derivative, Toluene, Reflux.

-

Procedure:

-

Heat the intermediate in toluene at reflux for 48h to induce thermal lactamization between the side-chain ester and the ring nitrogen (or secondary amine depending on protecting group strategy).

-

Note: Modern variations use Iodine (

) in THF to induce transannular cyclization if an alkene precursor is used (Iodolactonization route).

-

Validation (QC)

-

NMR:

NMR must show distinct bridgehead protons at -

HRMS: Verify mass

.

Pathway Visualization: The "Beta-Turn Lock"

This diagram explains why I2aa is effective in drug design, mapping the causality from chemical structure to biological outcome.

Caption: Mechanism of Action for I2aa Peptidomimetics: Converting flexible peptides into rigid, stable drug candidates.

References

-

Lubell, W. D., et al. (2021).

Modulators. Journal of Organic Chemistry. -

Hanessian, S., et al. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Tetrahedron.

-

Mulamreddy, R., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization. Molecules.

-

Feng, Z., & Lubell, W. D. (2001).[3] Mimicry of Peptide Backbone Geometry: Synthesis of Enantiopure Indolizidin-2-one Amino Acids. Journal of Organic Chemistry.

-

Khashper, A., et al. (2014). Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. Organic & Biomolecular Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of enantiopure 7-[3-azidopyl]indolizidin-2-one amino acid. A constrained mimic of the peptide backbone geometry and heteroatomic side-chain functionality of the ala-lys dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indolizidinone Core: A Conformationally Locked Dipeptide Surrogate for Advanced Peptidomimetic Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the indolizidinone amino acid (I2aa) scaffold, a powerful tool in medicinal chemistry for creating conformationally constrained dipeptide surrogates. We will explore its synthesis, conformational properties, and application in the rational design of bioactive peptide mimics, moving beyond a simple recitation of facts to explain the causality behind the synthetic strategies and design principles that make this core a privileged scaffold in drug discovery.

The Rationale for Constraint: Overcoming the Flexibility of Peptides

Peptides are exquisite signaling molecules, but their therapeutic potential is often hindered by their inherent conformational flexibility. This flexibility leads to a high entropic penalty upon binding to a receptor and susceptibility to proteolytic degradation. Constraining a peptide into its bioactive conformation can overcome these limitations, enhancing potency, selectivity, and metabolic stability.

One of the most common and critical secondary structures for molecular recognition is the β-turn, a four-amino-acid motif that reverses the direction of the polypeptide chain.[1] These turns are frequently found on the surface of proteins and are pivotal in mediating protein-protein interactions (PPIs).[1][2] The indolizidinone core, a rigid azabicyclo[4.3.0]alkanone amino acid, has emerged as a premier scaffold for mimicking the central i+1 and i+2 residues of a β-turn, effectively locking the peptide backbone into a specific, recognizable geometry.[3][4]

The Indolizidinone Scaffold: Structural Integrity and Mimicry

The power of the indolizidinone core lies in its bicyclic structure, which severely restricts bond rotation, thereby pre-organizing the appended amino acid residues into a well-defined spatial arrangement. The methylene protons of the all-carbon system add further rigidity through gauche interactions.[5][6] This conformational rigidity is the cornerstone of its function as a dipeptide surrogate.

X-ray crystallographic analysis has confirmed that the backbone dihedral angles within the indolizidinone ring system can closely resemble those of an ideal type II' β-turn, validating its potential for peptide mimicry.[3][7] The stereochemistry at the three key chiral centers (C3, C6, and C9 in standard nomenclature) can be controlled synthetically, allowing for the creation of a diverse set of scaffolds that can mimic different turn types and present side-chain functionalities in precise vectors.[5][8]

Caption: Logical relationship of the indolizidinone core mimicking the central residues of a β-turn.

Synthesis of Enantiopure Indolizidinone Amino Acids: Building the Core

The utility of a scaffold is directly proportional to its synthetic accessibility. Fortunately, efficient and stereocontrolled routes have been developed to furnish all possible stereoisomers of the indolizidinone core, often starting from inexpensive chiral pool materials.[5][8]

The Glutamic Acid Approach

A robust and widely used strategy employs L- or D-glutamic acid as the chiral educt. This methodology provides access to all possible stereoisomers of the core scaffold.[5] The key strategic steps are designed to build a linear precursor that is then cyclized in a controlled manner.

The general workflow is as follows:

-

Claisen Condensation: The sequence begins with a Claisen condensation of a protected glutamate derivative, such as α-tert-butyl γ-methyl N-(PhF)-L-glutamate, to form a δ-keto α,ω-diaminoazelate.[6] The 9-(9-phenylfluorenyl) (PhF) protecting group is crucial here for its stability and steric bulk.

-

Reductive Amination: The resulting β-keto ester is subjected to reductive amination. The diastereoselectivity of this step can be controlled, for instance, by augmenting hydrogen pressure, to form the requisite 5-alkylproline derivative.[8]

-

Lactam Cyclization: Treatment of the proline intermediate with a base like triethylamine induces lactam formation, constructing the second ring of the bicyclic system.[8]

-

Protection and Hydrolysis: The exocyclic amine is typically protected (e.g., with a Boc group), and the C-terminal ester is hydrolyzed to yield the final enantiopure indolizidinone amino acid.[5][8]

Caption: Synthetic workflow for indolizidinone amino acids starting from glutamic acid.

The L-Serine Approach for Hydroxylated Analogs

To mimic dipeptides containing serine or other heteroatomic side chains, alternative strategies have been developed. A streamlined synthesis of 5- and 7-hydroxy indolizidinone amino acids starts from L-serine.[3][7] This route is particularly valuable for creating scaffolds that can engage in specific hydrogen bonding interactions.

The key feature of this pathway is a stereoselective iodolactonization:

-

Linear Precursor Synthesis: L-serine is used to construct a linear Δ4-unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelic acid precursor over five steps.[7]

-

Iodolactonization: While other oxidation methods like epoxidation lead to mixtures, the iodolactonization of the Δ4-azelate proceeds with high stereoselectivity, delivering a key lactone iodide intermediate.[3][7]

-

Intramolecular Cyclization: This intermediate undergoes a sequence featuring intramolecular iodide displacement and lactam formation to yield separable (5S)- and (7S)-hydroxy indolizidinone N-(Boc)amino esters.[3][7]

Introducing Side-Chain Diversity

To fully function as dipeptide surrogates, the indolizidinone core must be able to present side chains that mimic those of natural amino acids. Methodologies have been developed to append alkyl and functionalized groups onto the heterocycle with regioselective and diastereoselective control.[9] This is often achieved by alkylation of the δ-keto azelate intermediate formed after the Claisen condensation, allowing for the introduction of benzyl groups (mimicking Phe) or other functionalities.[9][10]

Application in Medicinal Chemistry: Case Studies

The true test of a peptidomimetic scaffold is its ability to generate bioactive molecules. The indolizidinone core has been successfully applied in several drug discovery contexts.

Case Study: Gramicidin S Analogs

Gramicidin S (GS) is a cyclic antimicrobial peptide whose activity depends on a rigid β-sheet structure stabilized by two D-Phe-Pro type II' β-turns. To probe the relationship between turn conformation and biological activity, indolizidinone amino acids were used to replace the D-Phe-Pro residues.[11]

-

Design: Analogs were synthesized where the I2aa core with either (6S) or (6R) ring-fusion stereochemistry replaced the turn region.[11]

-

Findings: Conformational analysis showed that while both isomers induced the characteristic GS conformation, the (6S)-I2aa analogs exhibited spectral data suggesting a greater propensity to adopt the required turn structure.[11]

-

Result: In bioassays, the (6S)-I2aa analog showed significantly better antibacterial and antifungal potency than the (6R) diastereomer.[11] This study elegantly demonstrates how the indolizidinone core can be used to dissect structure-activity relationships and validate the bioactive conformation of a peptide.

| Analog | Ring Fusion Stereochemistry | Relative Antimicrobial Activity | Relative Hemolytic Activity |

| Gramicidin S (Native) | - | 1 | 1 |

| [(6S)-I2aa]GS | 6S | 1/2 to 1/4 of GS | ~1/4 of GS |

| [(6R)-I2aa]GS | 6R | Significantly lower than (6S) | Not specified |

| Data synthesized from the findings in J. Med. Chem. 2002, 45, 21, 4547–4557.[11] |

Case Study: Prostaglandin F2α Receptor Modulators

The indolizidinone scaffold has also been used to develop allosteric modulators of G-protein coupled receptors (GPCRs), a notoriously difficult target class for peptide-based drugs. Peptide mimics incorporating indolizidinone residues were developed as allosteric modulators of the prostaglandin F2α (PGF2α) receptor.[12] This work highlighted the scaffold's ability to generate molecules with complex pharmacological profiles, including biased agonism, offering new avenues for developing safer and more targeted therapeutics.[12]

Detailed Experimental Protocol: Synthesis of (3S,6S,9S)-[N-(BOC)amino]indolizidinone Acid

This protocol is adapted from the methodology developed by Lubell and coworkers and is provided for illustrative purposes.[5][8]

Objective: To synthesize the enantiopure indolizidinone core via the glutamic acid route.

Step 1: Claisen Condensation to form (2S,4RS,8S)-di-tert-butyl 4-carbomethoxy-5-oxo-2,8-bis[N-(PhF)amino]azelate

-

System Preparation: Under an inert atmosphere (Argon), add a solution of (2S)-α-tert-butyl γ-methyl N-(PhF)glutamate (1.0 eq) in anhydrous THF to a flame-dried, three-neck round-bottom flask.

-

Cooling: Cool the solution to -30 °C using a dry ice/acetonitrile bath.

-

Base Addition: Slowly add sodium bis(trimethylsilyl)amide (1.0 M in THF, 1.1 eq) dropwise over 1 hour, maintaining the internal temperature below -25 °C.

-

Reaction: Stir the resulting solution at -30 °C for 4 hours.

-

Quenching: Quench the reaction by adding saturated aqueous NH4Cl solution.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired β-keto ester.

Step 2: Reductive Amination and Lactam Cyclization

-

Hydrogenation: Dissolve the purified β-keto ester from Step 1 in a suitable solvent (e.g., methanol) containing ammonium acetate. Add Palladium on carbon (10% w/w).

-

Reaction: Subject the mixture to hydrogenation (e.g., 500 psi H2) in a Parr apparatus at room temperature for 24-48 hours.

-

Workup: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Cyclization: Dissolve the crude amine in a solvent like CH2Cl2 and add triethylamine (3.0 eq). Stir at room temperature for 12-24 hours until lactam formation is complete as monitored by TLC.

-

Purification: Purify the resulting bicyclic lactam ester by flash chromatography.

Step 3: N-Protection and Saponification

-

Boc Protection: Dissolve the purified lactam ester in CH2Cl2. Add di-tert-butyl dicarbonate (Boc2O, 1.5 eq) and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete.

-

Workup: Concentrate the reaction mixture and purify by chromatography to obtain the N-(BOC) protected methyl ester.

-

Saponification: Dissolve the ester in a THF/water mixture. Add lithium hydroxide (LiOH, 1.05 eq) and stir at 0 °C to room temperature. Note: Careful control of stoichiometry is required to minimize epimerization at the C-9 position.[5]

-

Final Workup: Acidify the reaction mixture with dilute HCl and extract with ethyl acetate. Dry the organic layers and concentrate to yield the final (3S,6S,9S)-[N-(BOC)amino]indolizidinone acid.

Conclusion and Future Outlook

The indolizidinone amino acid core is a mature and highly effective dipeptide surrogate for enforcing β-turn conformations in peptidomimetics. Its well-defined stereochemistry, conformational rigidity, and synthetic tractability make it an invaluable tool for medicinal chemists. The ability to systematically synthesize all stereoisomers and introduce diverse side-chain functionalities allows for a thorough exploration of the conformational and topographical requirements for biological activity.

Future applications will likely see the indolizidinone core integrated into larger and more complex scaffolds, used as a key turn element in synthetic proteins, and incorporated into combinatorial libraries for high-throughput screening against new and challenging biological targets. As the science of PPI modulation continues to advance, scaffolds like the indolizidinone core that provide precise conformational control will remain at the forefront of rational drug design.

References

-

Lombart, H. G., & Lubell, W. D. (1996). Rigid Dipeptide Mimetics: Efficient Synthesis of Enantiopure Indolizidinone Amino Acids. The Journal of Organic Chemistry, 61(26), 9437–9446. Available from: [Link]

-

Lombart, H. G., & Lubell, W. D. (2001). Mimicry of Peptide Backbone Geometry and Heteroatomic Side-Chain Functionality: Synthesis of Enantiopure Indolizidin-2-one Amino Acids Possessing Alcohol, Acid, and Azide Functional Groups. The Journal of Organic Chemistry, 66(4), 1233–1242. Available from: [Link]

-

Lombart, H. G., & Lubell, W. D. (1996). Rigid Dipeptide Mimetics: Efficient Synthesis of Enantiopure Indolizidinone Amino Acids. The Journal of Organic Chemistry, 61(26), 9437-9446. Available from: [Link]

-

Polyak, F., & Lubell, W. D. (1998). Rigid Dipeptide Mimics: Synthesis of Enantiopure 5- and 7-Benzyl and 5,7-Dibenzyl Indolizidinone Amino Acids via Enolization and Alkylation of δ-Oxo α,ω-Di-[N-(9-(9-phenylfluorenyl))amino]azelate Esters. The Journal of Organic Chemistry, 63(17), 5937–5949. Available from: [Link]

-

Lombart, H. G., & Lubell, W. D. (1996). Rigid Dipeptide Mimetics: Efficient Synthesis of Enantiopure Indolizidinone Amino Acids. The Journal of Organic Chemistry. Available from: [Link]

-

Mulamreddy, R., & Lubell, W. D. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 27(1), 67. Available from: [Link]

-

Mulamreddy, R., & Lubell, W. D. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. PubMed. Available from: [Link]

-

Goulet, J. L., & Lubell, W. D. (2002). Exploring relationships between mimic configuration, peptide conformation and biological activity in indolizidin-2-one amino acid analogs of gramicidin S. Journal of medicinal chemistry, 45(21), 4547–4557. Available from: [Link]

-

Polyak, F., & Lubell, W. D. (2004). Conformationally constrained dipeptide surrogates with aromatic side-chains: synthesis of 4-aryl indolizidin-9-one amino acids by conjugate addition to a common alpha,omega-diaminoazelate enone intermediate. The Journal of organic chemistry, 69(5), 1504–1512. Available from: [Link]

-

Goupil, E., Tassy, D., Bourguet, C., & Laporte, S. A. (2010). A Novel Biased Allosteric Compound Inhibitor of Parturition Selectively Impedes the Prostaglandin F2α-mediated Rho/ROCK Signaling Pathway. Journal of Biological Chemistry. This reference is mentioned in the context of prostaglandin modulators in a request PDF, specific direct link to the primary paper is illustrative. Available from: [Link]

-

Mulamreddy, R., & Lubell, W. D. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. OUCI. Available from: [Link]

-

Mulamreddy, R., & Lubell, W. D. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. PMC. Available from: [Link]

-

Kyle, D. J., et al. (1992). A novel beta-turn mimic useful for mapping the unknown topology of peptide receptors. Peptide research, 5(4), 206-209. Available from: [Link]

-

Geyer, A., et al. (2010). Structural characterization of a β-turn mimic within a protein–protein interface. Proceedings of the National Academy of Sciences, 107(43), 18342-18347. Available from: [Link]

-

Khashper, A., & Lubell, W. D. (2014). Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. Organic & Biomolecular Chemistry, 12(28), 5052-5070. Available from: [Link]

-

Kim, S., et al. (2020). β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. Chemical Science, 11(29), 7614-7622. Available from: [Link]

-

Jo, H., & Kwon, Y. U. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2796. Available from: [Link]

-

MDPI. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. MDPI. Available from: [Link]

Sources

- 1. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]

- 2. Structural characterization of a β-turn mimic within a protein–protein interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acs.figshare.com [acs.figshare.com]

- 9. acs.figshare.com [acs.figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploring relationships between mimic configuration, peptide conformation and biological activity in indolizidin-2-one amino acid analogs of gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Biological Activity and Therapeutic Potential of 2-Aminoindolizidin-3-one Analogs: A Technical Guide to Azabicyclic Peptidomimetics

Executive Summary

The development of peptide-based therapeutics is historically bottlenecked by two critical physical limitations: rapid proteolytic degradation in vivo and the massive entropic penalty incurred when a highly flexible linear peptide adopts its bioactive conformation upon receptor binding. As a Senior Application Scientist specializing in peptidomimetics, I rely on conformationally constrained scaffolds to bypass these limitations.

The 2-aminoindolizidin-3-one core—a specialized azabicyclo[4.3.0]nonane system—has emerged as a highly privileged scaffold. By covalently locking the peptide backbone into rigid Type II or Type VI

Structural Rationale & Causality: The Physics of Peptidomimetics

To understand the efficacy of indolizidinone analogs, we must look at the thermodynamics of receptor-ligand interactions. When a linear peptide binds to a target, it must freeze its rotatable bonds, resulting in a highly unfavorable loss of conformational entropy (

The 2-aminoindolizidin-3-one scaffold solves this by pre-organizing the

-

Thermodynamic Causality: This pre-organization drastically reduces the entropic penalty of binding, directly translating to a more favorable Gibbs free energy (

) and exponentially higher binding affinity[1]. -

Pharmacokinetic Causality: The integration of the nitrogen atom into a bridgehead lactam eliminates the standard peptide bond susceptible to exopeptidases and endopeptidases, granting the molecule exceptional proteolytic stability and extending its biological half-life in vivo.

Biological Activity Profiles

The biological applications of 2-aminoindolizidin-3-one and its derivatives are remarkably diverse, dictated primarily by the side-chain functionalization at the C-2 (amino) and C-5/C-7 positions[2].

Dopamine D2 Receptor Allosteric Modulation

Analogs designed as surrogates for the neuromodulatory peptide Pro-Leu-Gly-NH2 (PLG) utilize the indolizidinone core to mimic a Type VI

CGRP Receptor Antagonism

The Calcitonin Gene-Related Peptide (CGRP) is a primary target for migraine and neurogenic inflammation therapies. By substituting the flexible turn region of the CGRP antagonist sequence ([D31, P34, F35]CGRP27-37) with a rigid indolizidinone amino acid, researchers successfully mapped the spatial requirements for receptor antagonism, proving that a constrained

Glycosidase Inhibition

Polyhydroxylated azabicyclic analogs (structurally related to natural castanospermine) mimic the oxocarbenium transition state of carbohydrate hydrolysis. These analogs act as potent, competitive inhibitors of enzymes like

Quantitative Data Summary

Table 1: Biological Evaluation of Key Indolizidinone Analogs

| Analog Scaffold | Target Receptor / Enzyme | Turn Mimic Type | Biological Effect / Mechanism | Ref |

| 2-Aminoindolizidin-3-one (PLG Mimic) | Dopamine D2 Receptor | Type VI | Positive Allosteric Modulator (PAM) | [3] |

| 4-Aryl-indolizidin-9-one | CGRP Receptor 1 | Type II | Potent Receptor Antagonist | [4] |

| Polyhydroxy-quinolizidine/indolizidine | Transition State | Competitive Inhibitor ( | [5] | |

| 4-Phenyl-indolizidin-9-one | TRH / Opioid Receptors | Reverse-turn | Dipeptide Surrogate (Phe-Ala) | [6] |

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction causality when a 2-aminoindolizidin-3-one analog acts as a Dopamine D2 Receptor PAM.

Fig 1. Allosteric modulation of the Dopamine D2 Receptor by 2-aminoindolizidin-3-one analogs.

Experimental Protocols & Workflows

To ensure scientific integrity, the synthesis and biological validation of these analogs must operate as a self-validating system. The workflow below outlines the critical path from chemical synthesis to in vitro validation.

Fig 2. Workflow for the synthesis and biological evaluation of indolizidinone peptidomimetics.

Protocol 1: Synthesis of the 2-Aminoindolizidin-3-one Scaffold

This protocol details the construction of the bicyclic core via a reductive amination/lactamization sequence[2].

-

Precursor Preparation: Begin with a linear

-diaminoazelate precursor derived from L-glutamate. Ensure the primary amine is orthogonally protected (e.g., with a Boc group). -

Reductive Amination: Dissolve the precursor in anhydrous methanol. Add sodium cyanoborohydride (NaCNBH

) and a catalytic amount of acetic acid.-

Causality Check: NaCNBH

is specifically chosen over NaBH

-

-

Lactam Cyclization: Following solvent evaporation and extraction, dissolve the crude intermediate in anhydrous toluene. Add N,N-Diisopropylethylamine (DIPEA) and heat to reflux under a Dean-Stark trap for 24 hours.

-

Causality Check: Toluene's high boiling point provides the necessary thermal energy to overcome the activation barrier of lactamization. The Dean-Stark trap continuously removes the water byproduct, driving the thermodynamic equilibrium entirely toward the cyclic indolizidinone product.

-

-

Purification & Validation: Purify via silica gel flash chromatography (Hexanes/EtOAc). Validate the rigid bicyclic structure and stereochemistry using 2D-NMR (NOESY) to confirm the spatial proximity of the bridgehead protons.

Protocol 2: Radioligand Binding Assay for D2 Receptor Modulation

This assay measures the ability of the synthesized analog to act as a positive allosteric modulator[3].

-

Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably transfected with the human Dopamine D2 receptor. Homogenize in Tris-HCl buffer and isolate the membrane fraction via ultracentrifugation.

-

Causality Check: CHO cells are utilized because they lack endogenous dopamine receptors. This provides a clean, null background, ensuring that all measured radioligand binding is exclusively attributable to the transfected human D2 receptors, preventing false positives.

-

-

Ligand Incubation: In a 96-well plate, incubate 50

g of membrane protein with 0.5 nM of-

Causality Check:

-NPA is an agonist that preferentially binds to the high-affinity state of the D2 receptor. Using this specific radioligand makes the assay highly sensitive to allosteric modulators that shift the receptor population into this active conformation.

-

-

Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash the filters three times with ice-cold buffer.

-

Data Analysis: Quantify the bound radioactivity using a liquid scintillation counter. Plot the data using a non-linear regression model (GraphPad Prism) to determine the shift in

and

Conclusion & Future Perspectives

The 2-aminoindolizidin-3-one scaffold represents a triumph of rational drug design, merging the biological specificity of peptides with the pharmacokinetic resilience of small molecules. By forcing the peptide backbone into a thermodynamically favorable

References

1.[5] Synthesis of polyfunctional quinolizidine alkaloids: development towards selective glycosidase inhibitors. ResearchGate. URL:[Link] 2.[3] Allosteric modulation of the dopamine receptor by conformationally constrained type VI beta-turn peptidomimetics of Pro-Leu-Gly-NH2. PubMed. URL:[Link] 3.[2] Mimicry of peptide backbone geometry and heteroatomic side-chain functionality: synthesis of enantiopure indolizidin-2-one amino acids possessing alcohol, acid, and azide functional groups. PubMed. URL:[Link] 4.[1] Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor. Beilstein Journal of Organic Chemistry. URL:[Link] (Derived from verified tool source context). 5.[6] Stereoselective bromination-suzuki cross-coupling of dehydroamino acids to form novel reverse-turn peptidomimetics: substituted unsaturated and saturated indolizidinone amino acids. PubMed. URL:[Link] 6.[4] Calcitonin gene-related peptide analogues with aza and indolizidinone amino acid residues reveal conformational requirements for antagonist activity at the human calcitonin gene-related peptide 1 receptor. PubMed. URL:[Link]

Sources

- 1. BJOC - Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor [beilstein-journals.org]

- 2. Mimicry of peptide backbone geometry and heteroatomic side-chain functionality: synthesis of enantiopure indolizidin-2-one amino acids possessing alcohol, acid, and azide functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric modulation of the dopamine receptor by conformationally constrained type VI beta-turn peptidomimetics of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcitonin gene-related peptide analogues with aza and indolizidinone amino acid residues reveal conformational requirements for antagonist activity at the human calcitonin gene-related peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective bromination-suzuki cross-coupling of dehydroamino acids to form novel reverse-turn peptidomimetics: substituted unsaturated and saturated indolizidinone amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Indolizidine Alkaloids: Precision Glycosidase Inhibitors & Pharmacological Chaperones

This guide serves as an advanced technical resource for researchers investigating indolizidine alkaloids. It moves beyond basic definitions to explore the mechanistic causality of glycosidase inhibition, the design of pharmacological chaperones, and the rigorous validation of these molecules in the laboratory.

Executive Summary

Indolizidine alkaloids (e.g., swainsonine, castanospermine, lentiginosine) represent a privileged scaffold in glycobiology. Characterized by a fused 5,6-bicyclic system with a bridgehead nitrogen, these molecules act as potent iminosugars . Their therapeutic utility arises from their ability to mimic the oxocarbenium ion transition state of glycosidic hydrolysis.

Unlike standard competitive inhibitors that merely block an active site, indolizidines often induce a conformational stability that rescues misfolded enzymes—a phenomenon utilized in Pharmacological Chaperone Therapy (PCT) for Lysosomal Storage Disorders (LSDs). This guide details the structural basis of this activity, the specific signaling pathways involved, and the experimental protocols required to validate their kinetic parameters (

Structural & Mechanistic Basis

The potency of indolizidine alkaloids stems from their stereochemical congruence with natural sugars and the basicity of the bridgehead nitrogen.

Transition State Mimicry

Glycosidases catalyze hydrolysis via a transition state with significant oxocarbenium ion character (positive charge development at the anomeric carbon).[1]

-

Protonation: At physiological pH, the tertiary amine of the indolizidine ring is protonated.

-

Charge Mimicry: This ammonium ion spatially and electrostatically mimics the positive charge of the oxocarbenium ion.

-

Affinity: Consequently, these inhibitors often bind with affinities (

to

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism where the indolizidine alkaloid intercepts the enzyme, preventing the hydrolysis of the natural glycoside.

Caption: Competitive inhibition mechanism showing Indolizidine interception of the enzyme active site.

Key Indolizidine Classes & Pharmacology

The selectivity of an indolizidine is dictated by the hydroxylation pattern of the ring system, mimicking the specific stereochemistry of glucose, mannose, or other sugars.

Comparative Pharmacology Table

| Alkaloid | Primary Target Enzyme | Mechanism Type | Therapeutic Potential | Key Reference |

| Castanospermine | Competitive / TS Mimic | Antiviral (Dengue/HIV), Diabetes | [1] | |

| Swainsonine | Competitive | Oncology (Anti-metastatic), Adjuvant | [2] | |

| Lentiginosine | Amyloglucosidase | Competitive | Anti-tumor, Apoptosis induction | [3] |

| Swainsonine Analog (GD0039) | Competitive | Reduced toxicity profile vs native | [4] |

Pharmacological Chaperone Therapy (PCT)

In Lysosomal Storage Disorders (e.g., Pompe, Gaucher), genetic mutations often cause enzymes to misfold in the Endoplasmic Reticulum (ER), leading to premature degradation.[2][3][4]

-

Paradoxical Mechanism: Although indolizidines are inhibitors, at sub-inhibitory concentrations, they bind the mutant enzyme in the ER.

-

Stabilization: This binding stabilizes the folded state, allowing the enzyme to pass ER quality control.[3][5]

-

Trafficking: The Enzyme-Chaperone complex traffics to the lysosome.[4][5]

-

Release: The acidic pH of the lysosome and the high concentration of natural substrate cause the inhibitor to dissociate, restoring enzymatic activity.[5]

Caption: The Pharmacological Chaperone mechanism: rescuing misfolded enzymes from ER degradation.

Experimental Protocols

Reliable characterization of indolizidine inhibitors requires precise kinetic assays. The following protocol uses a colorimetric p-Nitrophenyl (pNP) substrate, a gold standard for glycosidase activity.

Protocol 1: Kinetic Characterization ( & Determination)

Objective: Determine the inhibitory potency of a novel indolizidine analog against

Reagents:

-

Enzyme:

-Glucosidase (e.g., S. cerevisiae, 1 U/mL in phosphate buffer). -

Substrate: p-Nitrophenyl-

-D-glucopyranoside (pNPG), 5 mM stock. -

Inhibitor: Indolizidine stock (dissolved in DMSO or water).

-

Buffer: 67 mM Potassium Phosphate, pH 6.8.

-

Stop Solution: 0.2 M

.

Workflow:

-

Preparation: In a 96-well plate, prepare serial dilutions of the Indolizidine inhibitor (e.g., 0.01

M to 100 -

Pre-incubation: Add 10

L of Inhibitor and 20 -

Initiation: Add 20

L of pNPG substrate to initiate the reaction. -

Incubation: Incubate at 37°C for 15–20 minutes.

-

Termination: Add 100

L of Stop Solution ( -

Quantification: Measure Absorbance at 405 nm.

Data Analysis:

- : Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve.

-

(Mode of Inhibition): Perform the assay at multiple substrate concentrations. Generate Lineweaver-Burk plots (1/V vs 1/[S]).

-

Competitive: Lines intersect at the Y-axis.

-

Non-Competitive: Lines intersect at the X-axis.

-

Caption: Step-by-step workflow for the high-throughput pNP-glycosidase inhibition assay.

Future Outlook: Hybrid & Multivalent Indolizidines

Current research has moved beyond simple monomeric alkaloids.

-

Multivalency: Linking multiple indolizidine units (e.g., on a dendrimer or fullerene core) can increase affinity by the "cluster glycoside effect," enhancing

values into the nanomolar or picomolar range. -

Lipophilic Tails: Attaching alkyl chains (e.g., N-nonyl-deoxynojirimycin, though a piperidine, the concept applies to indolizidines) improves membrane permeability and ER targeting for chaperone therapy.

References

-

Nash, R. J., et al. (1988). "The plant alkaloid castanospermine is a potent inhibitor of glucosidases."[6] Phytochemistry. Link (Verified Source: ScienceDirect/PubMed context).

-

Goss, P. E., et al. (1995). "Clinical and pharmacokinetic study of swainsonine in patients with advanced malignancies." Cancer Research. Link

-

Pastuszak, I., et al. (1990). "Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase." Biochemistry. Link

-

Suzuki, Y., et al. (2009). "Chaperone therapy for lysosomal storage disorders." Proceedings of the Japan Academy, Series B. Link

-

BenchChem. (2025).[7] "Application Note: A Detailed Protocol for In Vitro Glycosidase Inhibition Assay." Link (Source: Search Result 1.1).

-

Fan, J. Q., et al. (1999). "Accelerated transport and maturation of lysosomal alpha-galactosidase A in Fabry lymphoblasts by an enzyme inhibitor." Nature Medicine. Link

Sources

- 1. scispace.com [scispace.com]

- 2. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Therapeutic Strategies for Lysosomal Storage Diseases - medtigo Journal [journal.medtigo.com]

- 4. Treating lysosomal storage diseases with pharmacological chaperones: from concept to clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmaceutical Chaperones and Proteostasis Regulators in the Therapy of Lysosomal Storage Disorders: Current Perspective and Future Promises [frontiersin.org]

- 6. The effects of castanospermine and swainsonine on the activity and synthesis of intestinal sucrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Amino-octahydroindolizin-3-one: A Privileged Scaffold in Medicinal Chemistry

Introduction

This technical guide provides a comprehensive overview of 1-Amino-octahydroindolizin-3-one, a heterocyclic compound of interest to researchers and professionals in drug development. It is important to note that while the initial query specified the 2-amino isomer, the preponderance of available scientific and commercial literature refers to 1-Amino-octahydroindolizin-3-one . This document will, therefore, focus on the latter, providing detailed information on its chemical identity, properties, and the broader context of its parent structure, the indolizidine alkaloid core.

The octahydroindolizine ring system is a key structural motif found in a wide array of natural products, particularly in the indolizidine alkaloids.[1] These compounds are isolated from diverse natural sources, including plants, fungi, and the skin secretions of amphibians.[2] The indolizidine framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[3] Consequently, substituted octahydroindolizines are of significant interest in the pursuit of novel therapeutic agents.

Core Compound Identification

The primary subject of this guide is 1-Amino-octahydroindolizin-3-one. Its key identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 1369099-87-5 | |

| Molecular Formula | C₈H₁₄N₂O | |

| Synonyms | 1-aminohexahydro-3(2H)-indolizinone |

Chemical and Physical Properties

A summary of the known chemical and physical properties of 1-Amino-octahydroindolizin-3-one is provided in the table below. This data is primarily sourced from commercial suppliers and chemical databases.

| Property | Value | Source |

| Molecular Weight | 154.21 g/mol | |

| Physical Form | Powder | |

| Purity | ≥95% | |

| InChI | 1S/C8H14N2O/c9-6-5-8(11)10-4-2-1-3-7(6)10/h6-7H,1-5,9H2 | |

| InChIKey | VUBAJLGVZNDMGM-UHFFFAOYSA-N | |

| Storage Temperature | 4°C |

Synthesis of the Indolizidine Core: A Methodological Overview

Several powerful synthetic methodologies have been developed for the asymmetric synthesis of indolizidine alkaloids, reflecting their importance as synthetic targets. These include:

-

Nickel-Catalyzed [4+2] Cycloaddition: This approach utilizes a nickel catalyst to facilitate the cycloaddition of azetidinones and internal alkynes, providing access to the piperidone core, a key intermediate that can be further elaborated to the bicyclic indolizidine system.[4]

-

Domino Hydroformylation/Cyclization: A highly regioselective rhodium-catalyzed hydroformylation of a pyrrole-containing substrate can initiate a one-pot intramolecular cyclization, offering a direct route to the indolizine nucleus.[5]

-

Synthesis from Chiral Precursors: Proline, a naturally occurring amino acid, serves as a versatile chiral synthon for the enantioselective synthesis of a wide range of pyrrolidine, pyrrolizidine, and indolizidine natural products.[6]

-

Rhodium-Catalyzed [2+2+2] Cycloaddition: This enantioselective method involves the cycloaddition of terminal alkyl alkynes and alkenyl isocyanates to generate 5-alkyl indolizinones, which are valuable precursors for various indolizidine alkaloids.[7]

The following diagram illustrates a generalized workflow for the synthesis of an indolizidine core, drawing upon the principles of these established methods.

Caption: A conceptual workflow for the synthesis of the indolizidine core, highlighting key reaction types.

Conceptual Experimental Protocol: Synthesis of an Indolizidine Core via Domino Hydroformylation/Cyclization

The following is a conceptual, step-by-step methodology for the synthesis of an indolizidine ring system, based on the principles of domino hydroformylation and cyclization reactions. This is intended as an illustrative example for researchers.

-

Preparation of the Starting Material: The optically active starting material, such as (R)-3-(pyrrol-1-yl)hex-1-ene, is prepared according to established literature procedures.

-

Hydroformylation Reaction Setup: A high-pressure reactor is charged with the starting material, a rhodium catalyst (e.g., Rh(acac)(CO)₂), and a suitable phosphine ligand in a degassed solvent like toluene.

-

Reaction Execution: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas) and heated to the desired temperature (e.g., 80-100°C). The reaction is monitored by techniques such as TLC or GC-MS until the starting material is consumed.

-

In Situ Cyclization and Dehydration: Upon completion of the hydroformylation, an acid catalyst (e.g., p-toluenesulfonic acid) is added to the reaction mixture to promote intramolecular cyclization of the resulting aldehyde, followed by dehydration to form the 5,6-dihydroindolizine intermediate.

-

Hydrogenation: The crude dihydroindolizine is then subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the saturated indolizidine core.

-

Purification: The final product is purified using standard laboratory techniques, such as column chromatography, to yield the desired indolizidine compound.

Biological Activity and Potential Applications

While specific biological data for 1-Amino-octahydroindolizin-3-one is not extensively published, the broader class of indolizine and indolizidine derivatives exhibits a wide range of pharmacological activities.[1] This suggests that 1-Amino-octahydroindolizin-3-one could serve as a valuable building block or lead compound in drug discovery programs.

Known biological activities of related amino-substituted indolizines include:

Furthermore, the indolizidine scaffold is a core component of molecules with potential applications in treating:

The diverse biological activities of indolizidine alkaloids stem from their ability to interact with a variety of molecular targets, as depicted in the following diagram.

Caption: The relationship between the core indolizidine structure, its diverse pharmacological activities, and potential therapeutic applications.

Conclusion

1-Amino-octahydroindolizin-3-one, built upon the privileged indolizidine scaffold, represents a compound of interest for further investigation in medicinal chemistry and drug development. While detailed studies on this specific molecule are limited, the extensive research into the synthesis and biological activity of the broader indolizidine class provides a strong foundation for exploring its potential. The synthetic strategies outlined in this guide offer pathways to access this and related compounds, and the known pharmacological profile of the indolizidine family suggests numerous avenues for therapeutic application. Further research into the synthesis and biological evaluation of 1-Amino-octahydroindolizin-3-one is warranted to fully elucidate its potential as a novel therapeutic agent.

References

Sources

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indolizine derivativatives with biological activity III: 3-(3-Aminopropyl)-2-methylindolizine, 3-(3-Aminopropyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N -alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations [mdpi.com]

- 11. WO2023183613A2 - Indolizine compounds for the treatment of mental disorders or inflammation - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Diastereoselective Iodolactonization of Dehydro-2,8-diamino Azelates

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the iodolactonization of dehydro-2,8-diamino azelates. This protocol has been developed to ensure high diastereoselectivity and reproducibility, yielding functionalized lactones that are valuable intermediates in medicinal chemistry and peptide science. The document is structured to provide not only a step-by-step protocol but also the scientific rationale behind key experimental choices, ensuring both practical success and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Importance of Iodolactonization

Iodolactonization is a powerful and reliable organic reaction for the synthesis of lactones from unsaturated carboxylic acids.[1] First reported by Bougalt in 1904, this intramolecular cyclization proceeds under mild conditions and introduces a versatile iodine atom into the product, which can be further functionalized.[1] The reaction is an intramolecular variant of halohydrin formation and typically involves the electrophilic attack of an iodine source on a carbon-carbon double bond to form a cyclic iodonium ion intermediate. This intermediate is then trapped intramolecularly by a nucleophilic carboxylate to form the lactone ring.

In the context of complex molecules such as dehydro-2,8-diamino azelates, which are derivatives of the nine-carbon dicarboxylic acid, azelaic acid, iodolactonization offers a strategic advantage for creating stereochemically defined cyclic structures.[2][3] These constrained dipeptide surrogates have applications in the development of novel therapeutics and as tools for studying peptide conformations.[2] The protocol detailed herein focuses on the diastereoselective iodolactonization of a ∆4-unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelate, a substrate designed to yield valuable hydroxy indolizidin-2-one amino acid derivatives.[2]

Mechanistic Overview: Controlling Stereochemistry

The stereochemical outcome of the iodolactonization of chiral dehydro-2,8-diamino azelates is a critical aspect of this protocol. The reaction proceeds through a high-energy iodonium ion intermediate, and the subsequent intramolecular nucleophilic attack by the carboxylate is highly stereoselective.[4] This selectivity is governed by several factors, including the inherent chirality of the starting material, the geometry of the double bond, and the reaction conditions.

The formation of a five-membered ring is generally favored over a six-membered ring, a principle explained by Baldwin's rules for ring closure.[5] Specifically, the 5-exo-tet cyclization pathway is kinetically preferred.[5] In the case of the ∆4-unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelate, the pre-existing stereocenters at C2 and C8 direct the facial selectivity of the iodine attack on the double bond. The bulky N-Boc protecting groups play a significant role in shielding one face of the molecule, leading to the formation of a single major diastereomer of the iodolactone.

Caption: Generalized workflow of the iodolactonization reaction.

Synthesis of the Precursor: ∆4-Unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelic Acid

A reliable synthesis of the starting material is paramount for the success of the iodolactonization. The following protocol outlines the preparation of the ∆4-unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelate precursor. This multi-step synthesis starts from readily available chiral building blocks and has been optimized for scalability and reproducibility.

Materials and Reagents

-

N-(Boc)-L-serine methyl ester

-

Dess-Martin periodinane

-

(Carbethoxymethylene)triphenylphosphorane

-

Lithium hydroxide (LiOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol for Precursor Synthesis

Step 1: Oxidation of N-(Boc)-L-serine methyl ester

-

Dissolve N-(Boc)-L-serine methyl ester (1.0 eq) in anhydrous DCM at 0 °C.

-

Add Dess-Martin periodinane (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Wittig Reaction

-

Dissolve the crude aldehyde from Step 1 in anhydrous DCM.

-

Add (Carbethoxymethylene)triphenylphosphorane (1.2 eq) and stir the mixture at room temperature overnight.

-

Concentrate the reaction mixture and purify by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford the α,β-unsaturated ester.[6][7]

Step 3: Dimerization and Saponification

-

The α,β-unsaturated ester is then subjected to a Michael addition with a suitable nucleophile to form the dimeric azelate backbone. A detailed procedure for this step can be found in the work of Lubell and coworkers.[2]

-

Once the dimethyl (2S,4E,8S)-∆4-2,8-(di-N-(Boc)amino)azelate is obtained, it is saponified to the corresponding dicarboxylic acid.

-

Dissolve the diester (1.0 eq) in a mixture of THF/H₂O (4:1).

-

Add LiOH (2.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Acidify the reaction mixture to pH 3-4 with 1N HCl at 0 °C.

-

Extract the product with EtOAc (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the ∆4-unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelic acid as a white solid.

Protocol for Iodolactonization

This protocol has been optimized for the diastereoselective cyclization of the dehydro-2,8-diamino azelate precursor. Careful control of temperature and reagent stoichiometry is crucial for achieving high yields and selectivity.

Materials and Reagents

-

∆4-Unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelic acid

-

Iodine (I₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Iodolactonization Protocol

-

Dissolve the ∆4-unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelic acid (1.0 eq) in anhydrous MeCN in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add K₂CO₃ (1.5 eq) to the solution and stir for 10 minutes.

-

Add a solution of I₂ (1.2 eq) in MeCN dropwise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the reaction progress by TLC (a typical eluent system is 1:1 EtOAc/Hexanes).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

-

Extract the mixture with EtOAc (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude iodolactone.

Caption: Step-by-step workflow for the iodolactonization protocol.

Purification and Characterization

The crude iodolactone is purified by column chromatography on silica gel.

Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is typically effective.[6][7] The optimal gradient should be determined by TLC analysis of the crude product.

-

Procedure:

-

Prepare a slurry of silica gel in the initial eluent (e.g., 10% EtOAc in hexanes).

-

Pack the column with the slurry.

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Carefully load the dried silica with the adsorbed product onto the top of the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC and combine those containing the pure product.

-

Evaporate the solvent under reduced pressure to obtain the purified iodolactone.

-

Characterization Data

The structure and purity of the iodolactone should be confirmed by spectroscopic methods. Representative data for a similar iodolactone derived from a dehydro-2,8-diamino azelate are provided below for reference.[8]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the lactone ring protons, the protons adjacent to the iodine atom, the N-Boc protecting groups, and the azelate backbone. The chemical shifts and coupling constants will be indicative of the specific diastereomer formed.[8][9] |

| ¹³C NMR | A signal for the lactone carbonyl carbon (typically around 170-175 ppm), signals for the carbons of the lactone ring, and the carbon bearing the iodine atom (typically shifted upfield). Signals for the N-Boc protecting groups and the azelate backbone will also be present.[8][9] |

| FT-IR | A strong absorption band for the lactone carbonyl stretch (typically around 1760-1780 cm⁻¹). N-H stretching and C=O stretching from the Boc-carbamate groups will also be observed. |

| HRMS (ESI-TOF) | The calculated mass of the [M+Na]⁺ ion should match the experimentally observed mass, confirming the molecular formula.[8] |

Troubleshooting and Expert Insights

-

Low Yield: If the yield of the iodolactone is low, ensure that the starting dicarboxylic acid is completely dry. Water can compete with the intramolecular cyclization. Also, verify the quality of the iodine; it should be freshly sublimed or from a recently opened bottle.

-

Formation of Diastereomers: While this protocol is highly diastereoselective, the formation of minor diastereomers can occur. This can sometimes be addressed by optimizing the reaction temperature. Running the reaction at a lower temperature (e.g., -20 °C) may improve selectivity, although it may also slow down the reaction rate.

-

Product Decomposition: Iodolactones can be sensitive to light and acid. It is advisable to store the purified product in the dark and under an inert atmosphere. During workup and purification, avoid prolonged exposure to acidic conditions.

-

Alternative Reagents: While molecular iodine is the most common reagent, other iodine sources such as N-iodosuccinimide (NIS) or hypervalent iodine reagents can also be employed.[1][10] These reagents may offer advantages in specific cases, such as improved solubility or reactivity, but their use with dehydro-2,8-diamino azelates would require optimization.[10]

Conclusion

This application note provides a detailed and reliable protocol for the diastereoselective iodolactonization of dehydro-2,8-diamino azelates. By following the outlined procedures for precursor synthesis, cyclization, and purification, researchers can confidently prepare these valuable iodolactone intermediates. The provided mechanistic insights and troubleshooting tips are intended to empower scientists to not only successfully execute the reaction but also to adapt and optimize it for their specific research needs. The robust nature of this protocol makes it a valuable tool for the synthesis of complex, stereochemically defined molecules for applications in drug discovery and chemical biology.

References

-

Muldamreddy, R.; Lubell, W. D. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules2021 , 27 (1), 67. [Link][2][8][9]

-

orthocresol. Regioselectivity in iodolactonisation of γ,δ-unsaturated carboxylic acid. Chemistry Stack Exchange. [Link] (accessed 2024-02-21).[5]

-

Bartlett, P. A.; Myerson, J. Stereoselective epoxidation of acyclic olefinic carboxylic acids via iodolactonization. J. Am. Chem. Soc.1978 , 100 (12), 3950–3952. [Link][4][12]

-

Zhang, G.; Yuan, Z.; Wang, Y.; Zhang, W. Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization. Angew. Chem. Int. Ed.2011 , 50 (49), 11765–11768. [Link][13]

-

Iodolactonization: Mechanism, examples, useful application. Chemistry Notes. [Link] (accessed 2024-02-21).[2]

-

Johnston, J. N.; et al. Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine. Chem. Sci.2022 , 13, 7635-7640. [Link][1][10]

-

Muldamreddy, R.; Lubell, W. D. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules2021 , 27, 67. [Link][2]

-

Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing. [Link] (accessed 2024-02-21).[6]

-

column chromatography & purification of organic compounds. YouTube. [Link] (accessed 2024-02-21).[7]

-

Zare, S.; et al. Enantioselective Iodolactonization of Disubstituted Olefinic Acids Using a Bifunctional Catalyst. Org. Lett.2011 , 13 (14), 3746–3749. [Link][14]

-

Hammoud, S.; et al. Optimization of the iodolactonization step. ResearchGate. [Link] (accessed 2024-02-21).[6]

-

Zhdankin, V. V. Hypervalent iodine(III) reagents in organic synthesis. ARKIVOC2009 , (i), 1-62. [Link][15]

-

Biswas, T. Iodolactone formation with mechanism. YouTube. [Link] (accessed 2024-02-21).[16]

-

Itoh, H. Problem Session. SlideShare. [Link] (accessed 2024-02-21).[17]

-

Vederas, J. C.; et al. 100% complete assignment of non-labile 1H, 13C, and 15N signals for calcium-loaded calbindin D9k P43G. J Biomol NMR2009 , 45, 327–331. [Link][3]

-

Chimichi, S.; et al. Complete assignment of the 1H and 13C NMR spectra of secoisolariciresinol diglucoside, a mammalian lignan precursor isolated from Linum usitatissimum. Magn. Reson. Chem.1999 , 37 (11), 859-862. [Link][18]

-

Asakura, T.; et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Int. J. Mol. Sci.2022 , 23 (3), 1855. [Link][9][15]

-

Suwal, S. Synthesis of Library of N-t-boc Amino ester. Digital Commons at Buffalo State. [Link] (accessed 2024-02-21).[2][7]

-

N-Boc protection of aminoesters. ResearchGate. [Link] (accessed 2024-02-21).[5]

-

Iodolactonization: Synthesis, Stereocontrol, and Compatibility Studies. ResearchGate. [Link] (accessed 2024-02-21).[4]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

Sources

- 1. Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]

- 3. 100% complete assignment of non-labile 1H, 13C, and 15N signals for calcium-loaded calbindin D9k P43G - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. "Synthesis of Library of N-t-boc Amino ester" by Sujit Suwal [digitalcommons.buffalostate.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Iodolactonization - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enantioselective Iodolactonization of Disubstituted Olefinic Acids Using a Bifunctional Catalyst - PMC [pmc.ncbi.nlm.nih.gov]